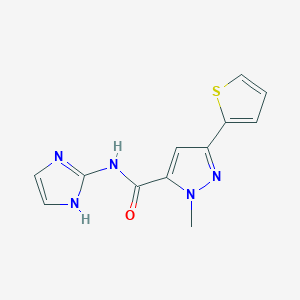![molecular formula C19H19N5OS3 B12166695 2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide](/img/structure/B12166695.png)
2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains multiple functional groups, including thiadiazole, sulfanyl, and carbamothioyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(3-{[(4-methylphenyl)carbamothioyl]amino}phenyl)sulfanyl]acetamide involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the thiadiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfanyl group: This step involves the reaction of the thiadiazole intermediate with a suitable thiol or sulfide reagent.
Attachment of the carbamothioyl group: This is typically done by reacting the intermediate with an isothiocyanate or a related reagent.
Final coupling reaction: The final product is obtained by coupling the intermediate with the appropriate amine or amide under suitable conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(3-{[(4-methylphenyl)carbamothioyl]amino}phenyl)sulfanyl]acetamide: can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for electrophilic substitution, while nucleophiles like amines and thiols can be used for nucleophilic substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines .
Scientific Research Applications
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(3-{[(4-methylphenyl)carbamothioyl]amino}phenyl)sulfanyl]acetamide: has a wide range of applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may have potential as a biochemical probe or as a starting point for the development of bioactive compounds.
Medicine: Its unique structure may make it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(3-{[(4-methylphenyl)carbamothioyl]amino}phenyl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to and modulate the activity of enzymes, receptors, or other proteins. This can lead to changes in cellular processes and ultimately result in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2-[[5-(5-methylthiophen-3-yl)phenyl]sulfanyl]acetamide
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(3-{[(4-methylphenyl)carbamothioyl]amino}phenyl)sulfanyl]acetamide
Uniqueness
The uniqueness of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(3-{[(4-methylphenyl)carbamothioyl]amino}phenyl)sulfanyl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H19N5OS3 |
|---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-1-pyridin-3-ylethylideneamino]acetamide |
InChI |
InChI=1S/C19H19N5OS3/c1-13-5-7-15(8-6-13)11-26-18-23-24-19(28-18)27-12-17(25)22-21-14(2)16-4-3-9-20-10-16/h3-10H,11-12H2,1-2H3,(H,22,25)/b21-14+ |
InChI Key |
STJDMRUFRHHAME-KGENOOAVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C(\C)/C3=CN=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=C(C)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-4-{[(3,4-dichlorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12166616.png)
![6-{4-[4-(Methylsulfonyl)piperazin-1-yl]-4-oxobutyl}-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B12166624.png)

![4-(3-chlorophenyl)-N-(2-oxo-2-{[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)piperazine-1-carboxamide](/img/structure/B12166639.png)

![[1-(1H-tetrazol-1-yl)cyclohexyl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B12166649.png)
![3-[5-(benzyloxy)-1H-indol-1-yl]-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propanamide](/img/structure/B12166653.png)
![8-(1-methylindol-3-yl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione](/img/structure/B12166655.png)
![N-[(E)-(2-chlorophenyl)methylideneamino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B12166658.png)
![2,3,3-Trimethyl-3H-pyrrolo[3,2-h]quinoline](/img/structure/B12166661.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-1-(2-methoxyethyl)-1H-indole-4-carboxamide](/img/structure/B12166665.png)
![N'~1~,N'~10~-bis[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide](/img/structure/B12166671.png)
![methyl N-{4-[(2,3-dihydro-1H-inden-5-yl)sulfamoyl]phenyl}carbamate](/img/structure/B12166685.png)
![N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide](/img/structure/B12166709.png)
